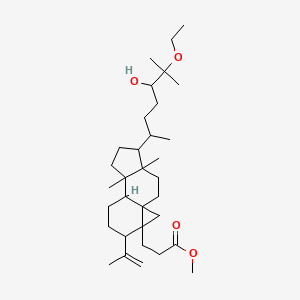

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound falls into the category of secocycloartane triterpene methyl esters, a class of compounds known for their complex molecular structures and diverse biological activities. Such compounds are often isolated from plants and have been the subject of numerous studies to elucidate their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related secocycloartane triterpene methyl esters involves multiple steps, including the isolation from natural sources like the aerial parts of plants, followed by chemical modifications to introduce specific functional groups. For instance, novel 29-nor-3,4-seco-cycloartanes were synthesized and characterized from Antirhea acutata, showcasing the complexity of synthesis routes for such compounds (Lee et al., 2001).

Molecular Structure Analysis

The molecular structure of secocycloartane derivatives is elucidated using spectroscopic and chemical methods, including X-ray crystallography in some cases. These methods confirm the intricate molecular architecture and stereochemistry of the secocycloartane skeleton, which is crucial for understanding the compound's biological functions and chemical behavior.

Chemical Reactions and Properties

Secocycloartane triterpene methyl esters undergo various chemical reactions, including esterification, hydrolysis, and cycloaddition, influenced by their complex structure. These reactions are critical for modifying the compound's properties for further research and potential applications. For example, compounds from the secocycloartane class have shown moderate inhibitory activities in cyclooxygenase assays, highlighting their chemical reactivity and potential therapeutic uses (Lee et al., 2001).

Scientific Research Applications

Novel Secocycloartane Triterpenes

Research has identified novel secocycloartane triterpenes, showcasing the diversity of this compound class and their potential applications in medicinal chemistry and pharmacology. For instance, novel 29-nor-3,4-seco-cycloartane triterpene methyl esters have been isolated from the aerial parts of Antirhea acutata, with some showing moderate inhibitory activities in cyclooxygenase assays, indicating potential anti-inflammatory properties (Lee et al., 2001).

Microbiological Transformation of Triterpenes

The microbiological transformation of triterpenes by freshwater fungi has been demonstrated, highlighting a method for obtaining novel triterpenoid derivatives with potential biological activities. For example, the transformation of nigranoic acid by Dictyosporium heptasporum yielded compounds with weak anti-HIV activity (Sun et al., 2013).

Lanostanes and Friedolanostanes

Investigations into the bark of Garcinia speciosa led to the identification of lanostanes and friedolanostanes, along with their structural elucidation. These compounds add to the chemical diversity of plant-derived triterpenes and may have various biological and pharmacological applications (Vieira et al., 2004).

Novel Secocycloartane Triterpene with a Tetrahydropyran Moiety

A novel secocycloartane triterpene, bearing a tetrahydropyran moiety, has been isolated from Pasania formosana leaf, showing weak activity against α-glucosidase. This compound's structural uniqueness may inspire the design of new molecules with potential therapeutic uses (Lee et al., 2016).

Cholesten-oic Acid Derivatives from Soft Coral

The isolation of cholesten-oic acid derivatives from the soft coral Minabea sp. demonstrates the marine ecosystem's potential in providing novel compounds with unique structures. These compounds' stereochemistry and biological activities contribute to our understanding of marine natural products (Wang et al., 2009).

properties

IUPAC Name |

methyl 3-[5-(6-ethoxy-5-hydroxy-6-methylheptan-2-yl)-4,8-dimethyl-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O4/c1-10-37-29(5,6)27(34)14-11-23(4)25-15-17-31(8)26-13-12-24(22(2)3)32(18-16-28(35)36-9)21-33(26,32)20-19-30(25,31)7/h23-27,34H,2,10-21H2,1,3-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUMXXUYPRNFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CCC(C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-[1-13C]mannose](/img/structure/B1161251.png)